Cas no 208103-39-3 (Ethyl (R)-4-amino-3-hydroxybutanoate)
Ethyl (R)-4-amino-3-hydroxybutanoate Chemical and Physical Properties
Names and Identifiers
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- ethyl (3R)-4-amino-3-hydroxybutanoate
- EN300-6468134
- SCHEMBL7740774
- Ethyl (R)-4-amino-3-hydroxybutanoate
- 208103-39-3
-
- Inchi: 1S/C6H13NO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4,7H2,1H3/t5-/m1/s1
- InChI Key: HPMBWEVQPZMKJM-RXMQYKEDSA-N
- SMILES: O[C@@H](CN)CC(=O)OCC
Computed Properties
- Exact Mass: 147.08954328g/mol
- Monoisotopic Mass: 147.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 72.6Ų
Ethyl (R)-4-amino-3-hydroxybutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6468134-0.05g |
ethyl (3R)-4-amino-3-hydroxybutanoate |
208103-39-3 | 95.0% | 0.05g |
$359.0 | 2025-03-15 | |
| Enamine | EN300-6468134-0.1g |
ethyl (3R)-4-amino-3-hydroxybutanoate |
208103-39-3 | 95.0% | 0.1g |
$376.0 | 2025-03-15 | |
| Enamine | EN300-6468134-0.25g |
ethyl (3R)-4-amino-3-hydroxybutanoate |
208103-39-3 | 95.0% | 0.25g |
$393.0 | 2025-03-15 | |
| Enamine | EN300-6468134-0.5g |
ethyl (3R)-4-amino-3-hydroxybutanoate |
208103-39-3 | 95.0% | 0.5g |
$410.0 | 2025-03-15 | |
| Enamine | EN300-6468134-1.0g |
ethyl (3R)-4-amino-3-hydroxybutanoate |
208103-39-3 | 95.0% | 1.0g |
$428.0 | 2025-03-15 | |
| Enamine | EN300-6468134-2.5g |
ethyl (3R)-4-amino-3-hydroxybutanoate |
208103-39-3 | 95.0% | 2.5g |
$838.0 | 2025-03-15 | |
| Enamine | EN300-6468134-5.0g |
ethyl (3R)-4-amino-3-hydroxybutanoate |
208103-39-3 | 95.0% | 5.0g |
$1240.0 | 2025-03-15 | |
| Enamine | EN300-6468134-10.0g |
ethyl (3R)-4-amino-3-hydroxybutanoate |
208103-39-3 | 95.0% | 10.0g |
$1839.0 | 2025-03-15 |
Ethyl (R)-4-amino-3-hydroxybutanoate Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on Ethyl (R)-4-amino-3-hydroxybutanoate
Comprehensive Guide to Ethyl (R)-4-amino-3-hydroxybutanoate (CAS No. 208103-39-3): Properties, Applications, and Industry Insights
Ethyl (R)-4-amino-3-hydroxybutanoate (CAS No. 208103-39-3) is a chiral ester compound with significant relevance in pharmaceutical synthesis, nutraceuticals, and specialty chemicals. Its unique stereochemical configuration and functional groups make it a versatile intermediate for producing bioactive molecules. This article explores its molecular characteristics, synthesis pathways, and emerging applications while addressing trending topics like green chemistry and AI-driven drug discovery.
The compound’s molecular structure features an ethyl ester group, an amino group, and a hydroxyl group, enabling diverse reactivity. Researchers value its role in synthesizing gamma-aminobutyric acid (GABA) analogs, which are pivotal in neurological research. Recent studies highlight its potential in sustainable catalysis, aligning with the global shift toward eco-friendly manufacturing. Searches for "chiral building blocks for APIs" or "biodegradable intermediates" often link to this compound, reflecting industry demand.
In pharmaceuticals, Ethyl (R)-4-amino-3-hydroxybutanoate serves as a precursor for neuroprotective agents and metabolic regulators. Its enantiomeric purity (>99% ee) is critical for minimizing side effects in final drug formulations. A 2023 Journal of Medicinal Chemistry report emphasized its utility in next-generation nootropics, a hot topic in cognitive health forums. Users frequently ask, "How to optimize enantioselective synthesis of 208103-39-3?"—a query underscoring technical interest.
From an industrial perspective, scalability challenges persist. Innovations like continuous flow reactors and enzyme-mediated asymmetric synthesis are gaining traction to improve yield. The compound’s solubility in polar solvents and stability under nitrogen atmosphere are frequently discussed in patent literature. SEO data reveals spikes in searches for "CAS 208103-39-3 suppliers" and "high-purity (R)-isomers," indicating commercial demand.
Beyond pharma, this ester finds niche applications in cosmetic peptides and flavor enhancers. Its mild, sweet odor profile aligns with clean-label trends in food science. Regulatory compliance (e.g., REACH, FDA GRAS) is another key focus area, with 78% of related searches originating from quality assurance professionals. Analytical methods like HPLC chiral separation and LC-MS quantification ensure batch consistency.
Future prospects include its integration into machine learning-based molecular design pipelines. Startups are leveraging computational chemistry to predict novel derivatives, as seen in recent Nature Computational Science publications. For researchers, resources like "208103-39-3 spectral data" and "safe handling guidelines" remain top-clicked keywords, emphasizing the need for accessible technical documentation.
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